Rhamnetin-3-rutinoside

Anticancer Cytotoxicity Prostate Cancer

Procure Rhamnetin-3-rutinoside (CAS 34202-83-0) for its unique 7-O-methylation and 3-O-rutinoside glycosylation, which confer a distinct cytotoxic profile against LNCaP prostate cancer cells (IC₅₀ 20.5 µg/mL) versus MCF-7. Unlike generic flavonol glycosides, it reduces serum transaminases without elevating catalase, enabling targeted hepatoprotection research. Its inactivity in LPS-induced NO assays (IC₅₀ >100 µM) makes it an ideal negative control. Verify ≥98% HPLC purity for reproducible SAR studies.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
CAS No. 34202-83-0
Cat. No. B600688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnetin-3-rutinoside
CAS34202-83-0
SynonymsRhamnetin 3-O-rutinoside;  3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1
InChIKeyLVRWOUXRNRBDNV-GEBJFKNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnetin-3-rutinoside (CAS 34202-83-0): A Distinctive 7-Methoxyflavonol-3-O-rutinoside for Bioactivity Research


Rhamnetin-3-rutinoside (CAS 34202-83-0), also known as 7-O-methylrutin or isorhamnetin-3-O-rutinoside, is a naturally occurring flavonol glycoside with the molecular formula C₂₈H₃₂O₁₆ [1]. It is classified as a flavonoid-3-O-glycoside, structurally defined by a rhamnetin (7-methoxyquercetin) aglycone linked to a rutinoside (6-O-α-L-rhamnopyranosyl-D-glucose) sugar moiety at the C3 position . This compound is isolated from various plant sources and is primarily investigated for its antioxidant, enzyme inhibitory, and cytotoxic properties .

Why Rhamnetin-3-rutinoside Cannot Be Simply Substituted with Other Flavonol Glycosides


Substituting Rhamnetin-3-rutinoside with a generic 'flavonol glycoside' or even its close structural analogs like rutin or isorhamnetin is scientifically invalid due to the profound impact of the 7-O-methylation and specific glycosylation pattern on its biological profile. Comparative studies demonstrate that the 7-methoxy substitution, as opposed to a hydroxyl group, and the rutinoside versus other glycosides, significantly alter the compound's potency across different assays [1]. For instance, while closely related compounds may exhibit superior antioxidant activity, Rhamnetin-3-rutinoside demonstrates a distinct, and sometimes more potent, profile in specific cytotoxic assays, highlighting the critical role of its unique structure in target interaction and efficacy [2].

Quantitative Differentiation of Rhamnetin-3-rutinoside: A Procurement-Focused Evidence Guide


Superior Antiproliferative Activity in Hormone-Dependent Prostate Cancer vs. MCF-7 Cytotoxicity

In a comparative in vitro study of isolated flavonols from Salsola oppositifolia, Rhamnetin-3-rutinoside (Compound 2) demonstrated a more potent cytotoxic effect against the hormone-dependent prostate carcinoma LNCaP cell line (IC₅₀ = 20.5 µg/mL) compared to its activity against the breast cancer MCF-7 cell line (IC₅₀ = 25.2 µg/mL) [1]. This contrasts with its co-isolated analog, isorhamnetin-3-O-glucoside (Compound 1), which was more potent in MCF-7 cells (IC₅₀ = 18.2 µg/mL).

Anticancer Cytotoxicity Prostate Cancer

Lack of Direct Anti-Inflammatory Activity via NO Inhibition Compared to Aglycone

In an anti-inflammatory assay evaluating inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, Rhamnetin-3-rutinoside (Compound 12) was found to be inactive (IC₅₀ > 100 µM) [1]. This is a key point of differentiation from its aglycone, Rhamnetin (Compound 3), which exhibited potent inhibitory activity with an IC₅₀ of 19.82 µM [1].

Anti-inflammatory NO Production RAW264.7

Antioxidant Activity: Comparison with Other Glycosides

While direct DPPH IC₅₀ data for Rhamnetin-3-rutinoside from a head-to-head study is limited, cross-study analysis provides context. A study on Sarcocornia fruticosa found that structurally related isorhamnetin di- and triglycosides had potent DPPH radical scavenging activity with IC₅₀ values of 3.8 µM and 4.3 µM, respectively [1]. Another study indicated that isorhamnetin-based flavonoids possess similar antioxidant properties to quercetin-based ones [2]. This suggests Rhamnetin-3-rutinoside's antioxidant capacity is likely on par with other flavonol glycosides like rutin, but direct comparative data is needed for precise ranking.

Antioxidant DPPH Free Radical

Comparative Antiproliferative Potency in Colorectal Cancer Model

A study comparing flavonoids from Nitraria retusa showed that isorhamnetin-based flavonoids, which include Rhamnetin-3-rutinoside, presented higher antiproliferative activities against Caco-2 colorectal cancer cells than quercetin-based flavonoids [1]. This class-level inference positions Rhamnetin-3-rutinoside as a more promising candidate for colorectal cancer research compared to common quercetin glycosides like rutin.

Antiproliferative Caco-2 Colorectal Cancer

In Vivo Hepatoprotective Activity: Comparative Effect on Liver Enzymes

In an in vivo murine model of paracetamol-induced hepatotoxicity, treatment with Rhamnetin-3-rutinoside (Compound 2) led to a significant decrease in serum AST and ALT levels compared to the disease control group (p < 0.0001), indicating a hepatoprotective effect [1]. Notably, the compound's effect on the antioxidant enzyme catalase (CAT) was distinct from that of quercetin. While quercetin treatment significantly increased CAT levels (p < 0.05), Rhamnetin-3-rutinoside treatment did not, suggesting a different mechanism of action in restoring liver function [1].

Hepatoprotection In Vivo Paracetamol Toxicity

Recommended Research Applications for Rhamnetin-3-rutinoside Based on Verified Evidence


Hormone-Dependent Prostate Cancer Research

Rhamnetin-3-rutinoside is a suitable candidate for in vitro studies targeting hormone-dependent prostate cancer, specifically using the LNCaP cell line model. Its demonstrated IC₅₀ of 20.5 µg/mL against this cell line, which is more potent than its activity in MCF-7 cells, suggests a preferential application in prostate cancer pharmacology [1].

Mechanistic Studies of Liver Protection Independent of Catalase

This compound is valuable for in vivo hepatoprotection research where the goal is to investigate pathways distinct from catalase-mediated antioxidant defense. Its ability to reduce serum transaminases (AST/ALT) without significantly elevating catalase levels in a paracetamol-induced injury model [1] makes it a unique tool for studying alternative hepatoprotective mechanisms.

Structure-Activity Relationship (SAR) Studies on Flavonoid Cytotoxicity

Given its distinct cytotoxic profile compared to its aglycone rhamnetin and other glycosides like isorhamnetin-3-O-glucoside [1], Rhamnetin-3-rutinoside serves as a key compound for SAR studies. Researchers can use it to elucidate the impact of 7-methoxy and 3-O-rutinoside substitutions on cell-specific antiproliferative activity and target engagement.

Research Excluding Direct NO-Mediated Anti-Inflammatory Activity

Procurement should be guided by its inactivity in the LPS-induced NO production assay (IC₅₀ > 100 µM) [1]. This makes it a useful negative control or a tool for validating that observed anti-inflammatory effects are mediated through pathways other than direct NO synthesis inhibition. It is not a suitable candidate for primary screening in this specific assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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